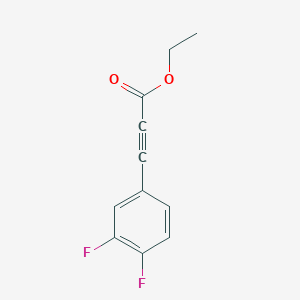

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester

Descripción general

Descripción

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two fluorine atoms and a propynoic acid moiety esterified with an ethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-phenyl)-propynoic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-difluorophenylacetylene and propionic acid.

Esterification Reaction: The propionic acid is esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

Purification: The resulting product is purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.

Análisis De Reacciones Químicas

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like Grignard reagents can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Various fluorinated derivatives.

Aplicaciones Científicas De Investigación

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which (3,4-Difluoro-phenyl)-propynoic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug discovery, the compound may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.

Comparación Con Compuestos Similares

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester: can be compared with other similar compounds, such as:

3,4-Difluorophenylacetic acid ethyl ester: Similar structure but with a different functional group.

3,4-Difluorophenylpropionic acid ethyl ester: Similar core structure but with a different acid moiety.

3,4-Difluorophenylbutyric acid ethyl ester: Similar core structure but with a longer carbon chain.

Uniqueness: The presence of the propynoic acid moiety and the specific positioning of the fluorine atoms make this compound unique compared to its analogs.

Actividad Biológica

(3,4-Difluoro-phenyl)-propynoic acid ethyl ester is a synthetic compound that has gained attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula . The presence of difluorophenyl and propynoic acid moieties contributes to its unique properties, which may influence its biological activity.

Antioxidant Properties

Recent studies have demonstrated that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases and cancer.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , making it a candidate for further investigation as a potential antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, although the specific mechanisms of action remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects . In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in oxidative stress response and inflammation modulation. This interaction could involve the inhibition of signaling pathways that lead to the expression of inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful. The table below summarizes key differences:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Ethyl 3-(4-chlorophenyl)propiolate | Moderate | High | Low |

| Ethyl 3-(4-fluorophenyl)propiolate | Low | Moderate | Moderate |

Case Studies

- Study on Antioxidant Activity : A recent study evaluated the free radical scavenging ability of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, demonstrating its potential as an antioxidant agent.

- Antimicrobial Evaluation : In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at various concentrations. This suggests that it could serve as a basis for developing new antimicrobial therapies.

- Inflammation Modulation : Another study investigated the effects of this compound on lipopolysaccharide-induced inflammation in macrophages. Results showed decreased levels of TNF-alpha and IL-6 production, indicating its potential utility in treating inflammatory conditions.

Propiedades

IUPAC Name |

ethyl 3-(3,4-difluorophenyl)prop-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYDBDXHUVHFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.